molecular formula C16H16O5 B156915 1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone CAS No. 1855-30-7

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone

Cat. No.: B156915
CAS No.: 1855-30-7
M. Wt: 288.29 g/mol
InChI Key: PBIQFUNTNXYFGO-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2,4-dimethoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can modulate the activity of inflammatory mediators and reduce inflammation.

    Anticancer Activity: The compound can induce apoptosis in cancer cells and inhibit their proliferation.

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: This compound has one less methoxy group, which may affect its reactivity and biological activity.

    1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Lacks methoxy groups entirely, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-20-12-5-3-10(16(9-12)21-2)7-14(18)13-6-4-11(17)8-15(13)19/h3-6,8-9,17,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIQFUNTNXYFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390756
Record name 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855-30-7
Record name 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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